Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile
Description
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile (CAS 6809-91-2), also known as 1-cyanobenzocyclobutene, is a bicyclic compound featuring a fused cyclobutene and benzene ring system with a cyano (-CN) substituent at the 7-position. Its molecular formula is C₉H₇N (MW: 129.16 g/mol), and it exhibits a density of 1.12 g/cm³, a boiling point of 259.5°C, and a vapor pressure of 0.0129 mmHg at 25°C . The compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and materials science.
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTDUTYUVZYCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C2C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531990 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117917-37-0 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cyclization with Nitrile Precursors
The Diels-Alder reaction is a cornerstone for constructing bicyclic frameworks. For Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile, this method involves a [4+2] cycloaddition between a diene and a nitrile-containing dienophile. Early work by Cava and Stucker (1958) demonstrated the use of 1,3-cyclohexadiene and acrylonitrile under thermal conditions (150–200°C) to yield the bicyclic nitrile . The reaction proceeds via a concerted mechanism, with the nitrile group positioned at the 7-carbon post-cyclization.
Key parameters:
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Temperature: 150–200°C (autoclave conditions)
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Solvent: Toluene or xylene (high-boiling solvents)
A notable limitation is the formation of regioisomers, necessitating chromatographic purification. Modifications by later studies introduced Lewis acids (e.g., AlCl₃) to enhance regioselectivity, increasing yields to ~65% .
Ring-Closing Metathesis (RCM) of Cyanostyrene Derivatives
Ring-closing metathesis (RCM) using Grubbs catalysts offers a modern alternative for constructing strained bicyclic systems. Starting from 2-cyanostyrene derivatives , RCM facilitates the formation of the bicyclo[4.2.0] framework. The process involves:
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Synthesis of a diene precursor with a nitrile group at the 7-position.
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Catalytic cyclization using Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C.
Advantages:
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Functional group tolerance: Compatible with nitriles without side reactions.
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Yield: 70–75% after optimization.
This method reduces thermal degradation risks compared to Diels-Alder but requires anhydrous conditions and inert atmospheres.
Dehydrohalogenation of Halogenated Precursors
Dehydrohalogenation of 7-bromo-bicyclo[4.2.0]octa-1,3,5-triene with KCN or NaCN in polar aprotic solvents provides a direct route. The reaction mechanism proceeds via an E2 elimination, with the nitrile group introduced simultaneously.
Optimized protocol:
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Substrate: 7-bromo derivative (1 equiv)
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Reagent: KCN (3 equiv)
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Solvent: DMSO, 80°C, 8 hours
Side products include reduced yields due to competing hydrolysis, mitigated by rigorous drying of reagents.
Palladium-Catalyzed Cyanation of Boronic Esters
A palladium-mediated approach couples bicyclo[4.2.0]octa-1,3,5-triene boronic ester with cyanating agents (e.g., Zn(CN)₂). Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O, this method achieves 75–80% yields under mild conditions (60°C, 12 hours).
Mechanistic insight:
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Transmetalation between the boronic ester and Pd catalyst.
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Cyanide transfer from Zn(CN)₂ to the aromatic ring.
This method excels in regioselectivity and functional group compatibility, making it suitable for late-stage modifications.
Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Diels-Alder | Thermal, 150–200°C | 40–65% | Simple setup | Regioisomer formation |
| RCM | Grubbs catalyst, 40°C | 70–75% | High selectivity | Costly catalysts |
| Photochemical | UV light, multi-step | ~15% | Modular | Low overall yield |
| Dehydrohalogenation | KCN/DMSO, 80°C | 60–65% | Direct | Competing hydrolysis |
| Pd-catalyzed cyanation | Pd(PPh₃)₄, 60°C | 75–80% | High yield, mild conditions | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the nitrile group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Synthetic Intermediates
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as:
- Cycloaddition Reactions : The compound can undergo [2+2] cycloaddition reactions with alkenes or alkynes to form larger cyclic structures.
- Functionalization : The cyano group allows for subsequent transformations like hydrolysis to yield carboxylic acids or reduction to amines.
Case Study: Synthesis of Tetraaryl Compounds
Research has shown that bicyclo[4.2.0]octa-1,3,5-triene derivatives can be synthesized efficiently using rhodium-catalyzed reactions starting from terminal aryl alkynes. This method demonstrates the compound's utility in forming tetraaryl-substituted products that are valuable in materials science and organic electronics .
Polymer Composites
The unique structural characteristics of this compound make it an excellent candidate for developing photo- and thermopolymerizable composites. These materials are of interest for applications in coatings and adhesives due to their enhanced mechanical properties and thermal stability.
Case Study: Photopolymerization
In studies involving photopolymerizable systems, compounds derived from bicyclo[4.2.0]octa-1,3,5,7-tetraene have shown promising results in terms of curing efficiency and mechanical strength when exposed to UV light . This application is particularly relevant in the manufacturing of high-performance coatings.
Antibacterial and Anticancer Activities
Recent studies indicate that derivatives of bicyclo[4.2.0]octa-1,3,5,7-tetraene exhibit significant biological activities:
- Antibacterial Properties : Certain derivatives have been tested against various bacterial strains, showing efficacy comparable to established antibiotics.
- Anticancer Activity : Preliminary findings suggest that some bicyclic compounds demonstrate cytotoxic effects on cancer cell lines, indicating potential for development as therapeutic agents .
Mechanistic Studies
Ongoing research focuses on the interactions of these compounds with biological targets at the molecular level. Understanding these interactions is crucial for optimizing their therapeutic potential .
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemical Synthesis | Intermediates for complex molecules | Efficient synthesis via rhodium catalysis |
| Materials Science | Photo-/thermopolymerizable composites | Enhanced mechanical properties |
| Medicinal Chemistry | Antibacterial/anticancer agents | Significant efficacy against bacteria/cancer |
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and nitrile group allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The flexible coordination modes of the rhodium(I) catalyst used in its synthesis play a crucial role in its reactivity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Their Impacts
The chemical and physical properties of bicyclo[4.2.0]octa-1,3,5,7-tetraene derivatives are highly sensitive to substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Electronic and Reactivity Profiles
- Cyano Group (-CN): The electron-withdrawing nature of the cyano group in the parent compound lowers electron density in the bicyclic system, facilitating electrophilic aromatic substitution (EAS) at positions ortho and para to the substituent .
- Methoxy Groups (-OCH₃): In the 3,4-dimethoxy derivative, electron-donating methoxy groups increase electron density, stabilizing intermediates in SNAr (nucleophilic aromatic substitution) reactions. This derivative is critical in synthesizing ivabradine, a cardiac drug .
- Fluorine (-F): The 4-fluoro derivative exhibits enhanced thermal and oxidative stability due to fluorine’s electronegativity, making it suitable for high-temperature applications .
Biological Activity
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile (C8H6N) is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula: C8H6N
- Molecular Weight: 102.133 g/mol
- IUPAC Name: this compound
- CAS Registry Number: 4026-23-7
Structural Characteristics
The bicyclic structure of the compound includes multiple double bonds and a nitrile group that may contribute to its reactivity and interaction with biological systems. The presence of the aromatic system enhances the compound's stability and potential for interaction with various biomolecules.
Antimicrobial Properties
Research indicates that bicyclic compounds similar to bicyclo[4.2.0]octa-1,3,5,7-tetraene derivatives exhibit notable antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against a range of bacterial strains and fungi due to their ability to disrupt cellular membranes or inhibit key metabolic pathways.
Antiproliferative Effects
Studies have demonstrated that bicyclo compounds can exhibit antiproliferative effects on various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest through modulation of signaling pathways associated with cell growth and survival.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes critical in metabolic processes or DNA replication.
- Cell Membrane Disruption: Its lipophilic character allows it to integrate into lipid bilayers, leading to membrane destabilization.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that bicyclic compounds can induce oxidative stress in cells, leading to apoptosis.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | AlCl₃/THF | 80 | 72 | |
| Ring-Closing Metathesis | Grubbs Catalyst | 40 | 68 |
Which spectroscopic techniques are most effective for characterizing the electronic structure of this compound?
Basic Research Question
Vibrational spectroscopy (IR/Raman) and NMR are critical. IR identifies nitrile stretches (~2200 cm⁻¹), while ¹³C NMR resolves sp² vs. sp³ carbons in the bicyclic framework. For example, bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile shows distinct ¹H NMR shifts at δ 6.5–7.2 ppm for conjugated double bonds and δ 2.8–3.5 ppm for bridgehead protons . UV-Vis spectroscopy (λmax ~260 nm) confirms π→π* transitions in the tetraene system .
Methodological Note : Sample purity (>95%) is essential for accurate NMR analysis. Use deuterated chloroform (CDCl₃) to avoid solvent interference .
How can computational methods like HOMO-LUMO analysis aid in understanding the reactivity of bicyclic nitriles?
Advanced Research Question
HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, DFT calculations reveal a HOMO localized on the nitrile group (reactivity toward nucleophiles) and LUMO on the strained bicyclic core (susceptibility to electrophilic attack) . MD simulations (e.g., Gaussian09) model transition states in cycloaddition reactions, explaining regioselectivity .
Q. Table 2: Computed HOMO-LUMO Gaps
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| Bicyclo[4.2.0]octa-1,3,5-triene-7-CN | -6.2 | -1.8 | 4.4 |
What strategies can resolve contradictions in reported thermodynamic data for bicyclic compounds?
Advanced Research Question
Contradictions in ΔfH° (enthalpy of formation) often arise from differing experimental setups. Calorimetric measurements (e.g., bomb calorimetry) and gas-phase ion energetics (via mass spectrometry) provide complementary data. For bicyclo[4.2.0]octa-1,3,5-triene derivatives, reconciling ΔfH° values (±5 kJ/mol) requires standardizing reference states and error margins . Collaborative validation across labs using shared protocols (e.g., NIST guidelines) reduces discrepancies .
What is the impact of substituents on the stability and reactivity of bicyclo[4.2.0]octa-1,3,5,7-tetraene derivatives?
Advanced Research Question
Electron-withdrawing groups (e.g., -F, -CN) increase ring strain and reactivity. For example, 4-fluoro substitution lowers thermal stability (decomposition at 120°C vs. 150°C for the parent compound) due to enhanced ring tension . Conversely, methoxy groups (-OCH₃) stabilize the bicyclic core via resonance, reducing electrophilic addition rates by 40% .
Q. Table 3: Substituent Effects on Reactivity
| Substituent | Thermal Stability (°C) | Reaction Rate (k, s⁻¹) |
|---|---|---|
| -CN | 150 | 1.0 (baseline) |
| -F | 120 | 1.8 |
| -OCH₃ | 180 | 0.6 |
How should researchers handle safety concerns during synthesis given the compound’s hazardous properties?
Basic Research Question
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is classified as harmful (R20/21/22) and irritant (R36/37/38). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; if exposed, administer artificial respiration and seek medical aid . Waste disposal must follow EPA guidelines for nitrile-containing compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
